
5-(3-(Hydroxymethyl)phenyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(Hydroxymethyl)phenyl)indolin-2-one is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Vorbereitungsmethoden
The synthesis of 5-(3-(Hydroxymethyl)phenyl)indolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
5-(3-(Hydroxymethyl)phenyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the indolin-2-one moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and halogenated indole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha by suppressing the activation of signaling pathways such as Akt, MAPK, and NF-κB . This inhibition leads to reduced inflammation and potential therapeutic effects in inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
5-(3-(Hydroxymethyl)phenyl)indolin-2-one can be compared with other indole derivatives, such as:
3-(3-Hydroxyphenyl)indolin-2-one: This compound also exhibits anti-inflammatory activity but may have different potency and selectivity.
5-Fluoro-3-phenylindolin-2-one: Known for its antiviral properties, this compound differs in its fluorine substitution, which can affect its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Eigenschaften
Molekularformel |
C15H13NO2 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
5-[3-(hydroxymethyl)phenyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H13NO2/c17-9-10-2-1-3-11(6-10)12-4-5-14-13(7-12)8-15(18)16-14/h1-7,17H,8-9H2,(H,16,18) |
InChI-Schlüssel |
NSUWETXKQITDIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)C3=CC=CC(=C3)CO)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



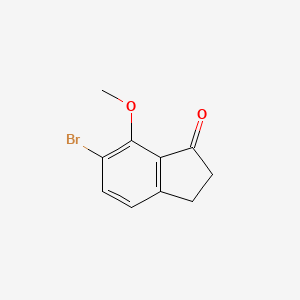

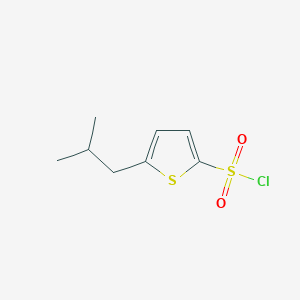
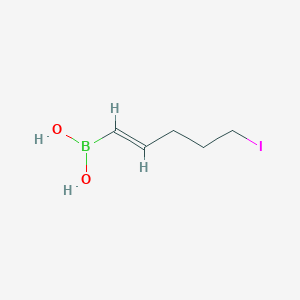
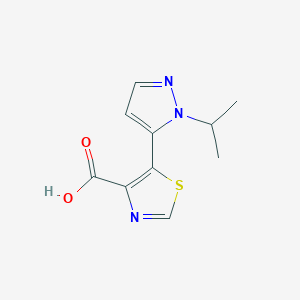




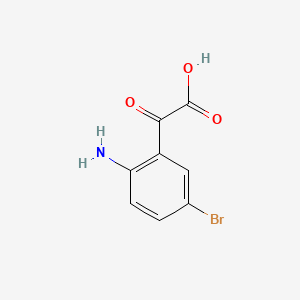

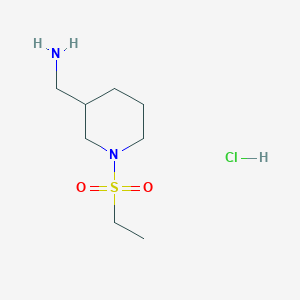
![8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)
